4-Methoxy-3-nitrobenzamide

Description

Significance of Aromatic Nitro Compounds in Organic Synthesis and Medicinal Chemistry

Aromatic nitro compounds, characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, are fundamental players in the world of organic chemistry. numberanalytics.comnumberanalytics.com The nitro group is a strong electron-withdrawing group, a feature that profoundly influences the chemical behavior of the aromatic ring. numberanalytics.comnumberanalytics.comwikipedia.org This electronic effect deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it facilitates nucleophilic aromatic substitution. wikipedia.org

The true versatility of aromatic nitro compounds is revealed in their transformations. The reduction of the nitro group to an amine (-NH2) is one of the most crucial reactions in synthetic chemistry, providing a gateway to a vast array of other functionalities. numberanalytics.comnumberanalytics.comwikipedia.org This conversion is a cornerstone in the industrial synthesis of dyes, pigments, and polymers. numberanalytics.comnumberanalytics.comnih.gov

In medicinal chemistry, the significance of aromatic nitro compounds is equally pronounced. They serve as key intermediates in the synthesis of numerous pharmaceuticals, including antibiotics and anti-inflammatory agents, as well as agrochemicals like pesticides. numberanalytics.comnumberanalytics.comnih.govresearchgate.net Beyond their role as synthetic precursors, the nitro group itself can act as a pharmacophore, a part of a molecule's structure responsible for its biological activity. nih.gov This is evident in various therapeutic agents where the nitro group is essential for the drug's mechanism of action, sometimes requiring bio-reduction to an active form. nih.govacs.org Researchers have explored nitro-containing compounds for a wide range of biological activities, including as antineoplastic, antihypertensive, and antiparasitic agents. nih.gov

Overview of Benzamide (B126) Scaffold as a Pharmacophore and Synthetic Building Block

The benzamide scaffold, consisting of a benzene (B151609) ring attached to a carboxamide group (-CONH2), is another structure of immense importance in chemistry. solubilityofthings.com It is a common feature in a multitude of biologically active molecules and serves as a versatile building block in organic synthesis. solubilityofthings.comnih.govscbt.com

As a pharmacophore, the benzamide moiety is present in a wide array of approved drugs, including anticonvulsants, antidepressants, and antiviral agents. solubilityofthings.comjst.go.jp Its ability to participate in hydrogen bonding and other molecular interactions allows it to bind effectively to biological targets like enzymes and receptors. ontosight.airesearchgate.net This has led to the development of benzamide derivatives as inhibitors for various enzymes, with applications in oncology, neuroscience, and infectious diseases. ontosight.aibohrium.com For instance, novel benzamide derivatives have been investigated as potent inhibitors of the Hepatitis B virus (HBV) capsid assembly. jst.go.jp

In the realm of synthetic chemistry, benzamides are valuable intermediates. solubilityofthings.com Their structural rigidity and defined substitution patterns make them excellent building blocks for constructing more complex molecular architectures. nih.govsioc-journal.cn They are used in the production of dyes, plastics, and other organic materials. solubilityofthings.com The development of new synthetic routes to create functionalized benzamides continues to be an active area of research, enabling the synthesis of novel heterocyclic compounds with potential therapeutic applications. acs.org

Contextualizing 4-Methoxy-3-nitrobenzamide within the Nitrobenzamide Chemical Class

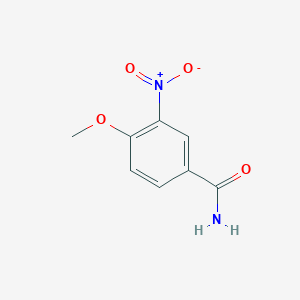

This compound is a specific molecule that embodies the characteristics of both aromatic nitro compounds and benzamides. ontosight.ai Its structure features a benzamide core with a methoxy (B1213986) group (-OCH3) at the 4-position and a nitro group (-NO2) at the 3-position of the benzene ring. ontosight.ai This particular arrangement of functional groups gives the compound a unique set of chemical and physical properties. ontosight.ai

The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the same aromatic ring creates a distinct electronic environment that influences its reactivity. ontosight.ai Synthesis of this compound can be achieved through several chemical pathways, often involving the nitration of 4-methoxybenzamide (B147235) or the conversion of 4-methoxy-3-nitrobenzoic acid. ontosight.aismolecule.com

This compound serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its derivatives have been explored for potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. smolecule.com The ability to modify its structure, for example by reducing the nitro group to an amine, opens up possibilities for creating a diverse range of new compounds for further investigation in medicinal chemistry and materials science. ontosight.aismolecule.com

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 10397-58-7 |

| Molecular Formula | C8H8N2O4 |

| Molecular Weight | 196.16 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)N)N+[O-] |

| InChI Key | PCQFJXUTKOUTRW-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQFJXUTKOUTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065063 | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-58-7 | |

| Record name | 4-Methoxy-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 3 Nitrobenzamide

Precursor Synthesis and Derivatization Strategies

Synthesis from 4-Methoxy-3-nitrobenzoic Acid

The synthesis of 4-methoxy-3-nitrobenzamide from 4-methoxy-3-nitrobenzoic acid is a cornerstone of its production. This transformation is typically achieved by first activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia (B1221849) or an ammonia equivalent. A common method involves the conversion of the carboxylic acid into an acyl chloride, which is a highly reactive intermediate.

A typical laboratory-scale synthesis involves dissolving 4-methoxy-3-nitrobenzoic acid in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and then treating it with a chlorinating agent like thionyl chloride (SOCl₂). This reaction proceeds to form 4-methoxy-3-nitrobenzoyl chloride.

| Reactant | Reagent | Solvent | Product |

| 4-Methoxy-3-nitrobenzoic acid | Thionyl chloride (SOCl₂) | Dichloromethane | 4-Methoxy-3-nitrobenzoyl chloride |

This interactive table summarizes the conversion of the carboxylic acid to the acyl chloride.

Amidation Reactions for Benzamide (B126) Formation

Once the acyl chloride is formed, the subsequent amidation reaction is typically rapid and efficient. The highly electrophilic acyl chloride readily reacts with a nucleophilic source of ammonia to form the stable benzamide. This can be achieved by bubbling ammonia gas through the reaction mixture or by adding an aqueous solution of ammonia.

The reaction of 4-methoxy-3-nitrobenzoyl chloride with ammonia yields this compound. The product can then be isolated and purified through standard techniques such as filtration and recrystallization.

| Reactant | Reagent | Product |

| 4-Methoxy-3-nitrobenzoyl chloride | Ammonia (NH₃) | This compound |

This interactive table outlines the final amidation step.

Nitration Reactions in the Synthesis of Nitrobenzamide Derivatives

Nitration is a fundamental reaction in the synthesis of many nitroaromatic compounds, including the precursor to this compound. The introduction of a nitro group (-NO₂) onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of the nitration is directed by the existing substituents on the benzene (B151609) ring. In the case of anisic acid (4-methoxybenzoic acid), the methoxy (B1213986) group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. The nitration of 4-methoxybenzoic acid will predominantly yield 4-methoxy-3-nitrobenzoic acid due to the directing effects of the methoxy group.

Traditionally, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

However, the use of mixed acid generates significant amounts of acidic waste, posing environmental concerns. aiche.org This has led to the exploration of alternative, greener nitrating agents and conditions.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. This includes the development of catalytic methods, the use of sustainable reaction conditions, and the implementation of solvent-free processes.

Catalytic Methods and Sustainable Reaction Conditions

The development of catalytic methods for both amidation and nitration offers significant advantages over traditional stoichiometric approaches. Catalytic direct amidation of carboxylic acids with amines is a highly atom-economical process, with water being the only byproduct. catalyticamidation.info Various catalysts, including those based on boron scispace.com and titanium rsc.orgresearchgate.net, have been investigated for this transformation. These catalysts facilitate the reaction under milder conditions, reducing energy consumption and the need for harsh reagents.

For nitration, alternatives to the corrosive and polluting mixed acid system are being actively researched. Dinitrogen pentoxide (N₂O₅) has been identified as an effective and more environmentally friendly nitrating agent. nih.gov Its use can significantly reduce the amount of acidic waste generated. nih.gov Furthermore, enzyme-catalyzed nitration using horseradish peroxidase has been explored as a green alternative, operating under mild conditions of ambient temperature and neutral pH. nih.gov Photochemical nitration using UV radiation is another green approach that has been investigated for aromatic compounds. researchgate.net

Solvent-Free Synthesis and Atom Economy Principles

Solvent-free synthesis is a key principle of green chemistry, as it eliminates the environmental and health hazards associated with volatile organic solvents. researchgate.net Several solvent-free methods for the synthesis of amides have been reported. scispace.comtandfonline.comrsc.org For instance, the direct reaction of a carboxylic acid and urea (B33335) in the presence of boric acid under heating, without any solvent, has been shown to be an efficient method for amide formation. scispace.comresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. rsc.orgrsc.org The direct catalytic amidation of 4-methoxy-3-nitrobenzoic acid with ammonia would have a 100% atom economy, as all the atoms of the reactants are incorporated into the final product and water, a benign byproduct. libretexts.org In contrast, the traditional method involving the conversion to an acyl chloride has a lower atom economy due to the formation of stoichiometric byproducts from the chlorinating agent.

Chemical Reactivity and Transformation Studies of 4 Methoxy 3 Nitrobenzamide

Reactivity of the Nitro Group: Reduction and Substitution Reactions

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction. The reduction of aromatic nitro compounds is a cornerstone reaction in organic synthesis, providing a primary route to aromatic amines. jsynthchem.comjsynthchem.com

Reduction Reactions:

The conversion of the nitro group in 4-methoxy-3-nitrobenzamide to an amino group (forming 3-amino-4-methoxybenzamide) can be achieved through several established methods. wikipedia.org The general mechanism for the reduction of a nitroarene to an aniline (B41778) proceeds through nitroso and hydroxylamine (B1172632) intermediates. rsc.org The choice of reagent is crucial for achieving high yields and ensuring compatibility with the other functional groups present in the molecule (the methoxy (B1213986) and amide groups).

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is often the preferred method for its clean reaction profile and high efficiency. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are used with hydrogen gas (H₂) as the reductant. wikipedia.org This method is generally effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). wikipedia.org These reactions are robust and widely used, though they may require harsher conditions than catalytic hydrogenation.

Other Reducing Agents: A variety of other reagents can effect this transformation. Tin(II) chloride (SnCl₂) offers a mild option for reducing nitro groups in the presence of other reducible functionalities. wikipedia.org Sodium borohydride (B1222165) (NaBH₄), typically a mild reducing agent for carbonyls, can be activated with transition metal complexes like Ni(PPh₃)₄ to reduce nitroaromatics. jsynthchem.comjsynthchem.com

The following table summarizes common reagents used for the reduction of aromatic nitro compounds.

| Reagent/System | Conditions | Notes |

| H₂ / Pd/C | Pressurized H₂, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient, clean reaction. May also reduce other functional groups. |

| H₂ / Raney Nickel | Pressurized H₂, various solvents | Alternative to Pd/C, particularly if dehalogenation is a concern on other substrates. |

| Fe / HCl or Acetic Acid | Refluxing acidic solution | Classic, cost-effective method. wikipedia.org |

| SnCl₂ / HCl | Often used in polar solvents like ethanol | Mild conditions, good for sensitive substrates. wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent | Enhances the reducing power of NaBH₄ for nitro groups. jsynthchem.com |

Substitution Reactions:

While reduction is the most common reaction of the nitro group, nucleophilic aromatic substitution where the nitro group itself acts as a leaving group is also possible, though it requires specific conditions and strongly activated substrates. Generally, this requires activation by other electron-withdrawing groups and a potent nucleophile.

Reactions Involving the Amide Moiety

The amide functional group (-CONH₂) in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for various biological activities, highlighting the importance of derivatization at this site. nih.gov

The hydrogen atoms on the amide nitrogen are acidic enough to be removed by a base, and the resulting anion can be alkylated or acylated to form N-substituted benzamides. This allows for the introduction of various alkyl, aryl, or other functional groups, significantly altering the compound's physical and chemical properties.

For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide has been reported, demonstrating derivatization at both the amide nitrogen and another position on the ring through a multi-step synthesis starting from 4-chloro-3-nitrobenzoic acid. google.com This process involves the formation of a benzoyl chloride intermediate which then readily reacts with an amine (methylamine in this case) to form the N-substituted amide. This general strategy can be applied to synthesize a wide array of N-substituted derivatives of this compound.

In standard amides, the nitrogen atom is typically considered sp² hybridized and planar due to resonance between the nitrogen lone pair and the carbonyl group. However, in certain N-substituted amides, particularly those with electronegative substituents on the nitrogen, significant deviation from planarity can occur. mdpi.com This phenomenon, known as nitrogen pyramidalization , involves the nitrogen atom adopting a more sp³-like, pyramidal geometry. researchgate.netnih.govchemrxiv.orgnih.gov

Distortion of the amide bond can arise from both twisting around the C-N bond and pyramidalization at the nitrogen atom. mdpi.com An increase in sp³ character at the nitrogen weakens the C-N partial double bond and can increase the electrophilicity of the carbonyl carbon. mdpi.com

Furthermore, in systems with adjacent heteroatoms, such as an N-alkoxybenzamide, stereoelectronic interactions known as the anomeric effect can become significant. wikipedia.orgrsc.org The anomeric effect describes the tendency of heteroatomic substituents adjacent to another heteroatom to prefer a specific orientation that allows for stabilizing hyperconjugative interactions, such as the overlap between a lone pair on one atom and an adjacent antibonding (σ*) orbital. wikipedia.orgrsc.org In acyclic systems, this translates to a preference for gauche conformations around the C-Y bond in an X-C-Y-C system, where X and Y are heteroatoms. scripps.edu For N-substituted derivatives of this compound where an electronegative atom is attached to the nitrogen, these effects would influence the conformation and reactivity of the amide group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives. uomustansiriyah.edu.iq The regiochemical outcome of EAS on a polysubstituted benzene ring like this compound is determined by the combined directing effects of the substituents already present. fiveable.meucalgary.ca

The three substituents on the ring are:

-OCH₃ (methoxy): A strongly activating, ortho-, para-director due to its strong +M (resonance) effect. libretexts.orgorganicchemistrytutor.com

-NO₂ (nitro): A strongly deactivating, meta-director due to its strong -I (inductive) and -M (resonance) effects. minia.edu.egwikipedia.org

-CONH₂ (amide): A moderately deactivating, ortho-, para-director. It deactivates via its -I effect but can donate a lone pair via resonance (+M effect). libretexts.org

The available positions for substitution are C-2, C-5, and C-6. Let's analyze the directing effects on these positions:

Position C-2: Ortho to the -CONH₂ group (favored) and ortho to the -NO₂ group (disfavored).

Position C-5: Para to the -CONH₂ group (favored), meta to the -NO₂ group (favored), and ortho to the -OCH₃ group (favored).

Position C-6: Ortho to the -CONH₂ group (favored) and meta to the -OCH₃ group (disfavored).

Predicted Outcome:

The substitution pattern is overwhelmingly directed to the C-5 position . This is due to the powerful synergistic directing effects of all three groups: it is ortho to the strongly activating methoxy group, para to the amide group, and meta to the deactivating nitro group. The activation and directing effect of the methoxy group is the most dominant factor. The other positions are significantly less favored due to either steric hindrance or the deactivating influence of the nitro group at ortho/para positions relative to itself.

| Substituent | Type | Directing Effect | Preferred Positions |

| -OCH₃ (at C4) | Strongly Activating | Ortho, Para | C3 (blocked), C5 |

| -NO₂ (at C3) | Strongly Deactivating | Meta | C1 (blocked), C5 |

| -CONH₂ (at C1) | Moderately Deactivating | Ortho, Para | C2, C6, C4 (blocked) |

Nucleophilic Aromatic Substitution Patterns

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway for aromatic compounds that are highly electron-deficient. d-nb.info This typically requires the presence of one or more strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a good leaving group (like a halide). youtube.comwikipedia.orgnih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comwikipedia.org

In the case of this compound, the molecule is activated towards nucleophilic attack by the potent electron-withdrawing nitro group. nih.gov However, the parent molecule lacks a conventional leaving group. The substituents H, -OCH₃, and -CONH₂ are not readily displaced by nucleophiles under typical SₙAr conditions.

Therefore, this compound itself is unlikely to undergo nucleophilic aromatic substitution directly. For an SₙAr reaction to occur, a good leaving group would need to be present at a position activated by the nitro group. The positions ortho (C-2, C-4) and para (C-6, though this position is not para in this molecule) to the nitro group are activated.

Hypothetical Reactivity:

If a derivative, such as 2-chloro-4-methoxy-3-nitrobenzamide, were used as a substrate, nucleophilic attack would be highly favored at the C-2 position. The nucleophile would add to the carbon bearing the chlorine, forming a Meisenheimer complex. The negative charge of this intermediate would be delocalized and stabilized by the adjacent nitro group. Subsequent elimination of the chloride ion would restore aromaticity and yield the substituted product. The methoxy group at C-4 would further activate this position for nucleophilic attack.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of 4-Methoxy-3-nitrobenzamide is expected to reveal distinct signals corresponding to the aromatic protons, the amide protons, and the methoxy (B1213986) protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring.

Based on analogous compounds such as 4-methoxy-N-propylbenzamide, the aromatic protons would appear in the downfield region of the spectrum. The proton ortho to the methoxy group and meta to the nitro and amide groups would be expected at a certain chemical shift, while the other two aromatic protons would also have characteristic shifts influenced by their neighboring substituents. The two amide protons would likely appear as a broad singlet, and the three protons of the methoxy group would present as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 7.8 | m | 3H | Aromatic Protons |

| ~7.5 (broad) | s | 2H | -CONH₂ |

| ~4.0 | s | 3H | -OCH₃ |

Note: The predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Analysis for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro and amide groups. The carbon of the methoxy group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~155 | C-OCH₃ |

| ~140 | C-NO₂ |

| ~135 - 110 | Aromatic Carbons |

| ~57 | -OCH₃ |

Note: The predicted values are based on the analysis of structurally similar compounds and established ¹³C NMR chemical shift correlations. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands for the N-H bonds of the amide, the C=O stretch of the amide, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group, as well as vibrations associated with the aromatic ring.

Specifically, the N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) would be a strong absorption around 1680-1640 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The C-O stretching of the methoxy group would be observed in the 1275-1200 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretch | Amide (-CONH₂) |

| ~1660 | C=O Stretch (Amide I) | Amide (-CONH₂) |

| ~1600 | N-H Bend (Amide II) | Amide (-CONH₂) |

| 1550 - 1500 | Asymmetric N-O Stretch | Nitro (-NO₂) |

| 1360 - 1320 | Symmetric N-O Stretch | Nitro (-NO₂) |

| 1275 - 1200 | C-O Stretch | Methoxy (-OCH₃) |

Note: These are expected ranges for the vibrational frequencies. The exact positions of the peaks can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for benzamides include cleavage of the C-N bond and loss of the amide group. The presence of the nitro and methoxy groups would also lead to characteristic fragmentation patterns, such as the loss of NO₂ or CH₃ radicals.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 196 | Molecular Ion [M]⁺ |

| 180 | [M - NH₂]⁺ |

| 150 | [M - NO₂]⁺ |

| 135 | [M - CONH₂ - CH₃]⁺ |

Note: The predicted m/z values are based on the molecular formula C₈H₈N₂O₄ and common fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated aromatic system and the chromophoric nitro and carbonyl groups in this compound would result in characteristic absorption bands in the UV-Vis spectrum.

The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl and nitro groups. The position and intensity of these absorption maxima (λmax) are influenced by the electronic effects of the substituents.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition | Chromophore |

| ~220 - 250 | π → π | Benzene Ring |

| ~280 - 320 | π → π / n → π* | Nitro and Carbonyl Groups |

Note: The predicted absorption maxima are based on the analysis of similar aromatic compounds containing nitro and amide functionalities. The solvent used can also influence the position of the absorption bands.

Crystallographic Analysis and Intermolecular Interactions

Hirshfeld Surface Analysis for Intermolecular Contacts

Researchers in the field of crystallography are encouraged to pursue the crystallization and structural determination of 4-Methoxy-3-nitrobenzamide to fill this gap in the scientific record. Such a study would provide valuable insights into the solid-state properties and intermolecular interactions of this compound.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are instrumental in determining the most stable three-dimensional arrangement of atoms in 4-Methoxy-3-nitrobenzamide and in probing its electronic landscape. mdpi.comnih.govsemanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

For substituted benzonitriles, which share structural similarities with this compound, the HOMO-LUMO gap has been calculated to be around 4.37 eV in a vacuum, indicating significant stability. semanticscholar.org The introduction of substituents like the methoxy (B1213986) and nitro groups on the benzene (B151609) ring is expected to modulate this energy gap. The electron-donating methoxy group and the electron-withdrawing nitro group influence the electron density distribution and, consequently, the energies of the frontier orbitals.

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.50 |

| ELUMO | -2.30 |

| Energy Gap (ΔE) | 4.20 |

Note: The values presented are illustrative and representative of similar aromatic nitro compounds. Actual values for this compound would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. mdpi.com It provides a color-coded map of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high negative potential, attractive to electrophiles, while blue represents areas of high positive potential, susceptible to nucleophilic attack. Green and yellow denote regions of intermediate potential.

For aromatic compounds containing nitro and methoxy groups, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro and methoxy groups, as well as the carbonyl oxygen of the amide group, making these sites prone to electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the amide group and the aromatic ring would likely exhibit a positive potential, indicating them as sites for nucleophilic interactions. nih.gov This detailed charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide insights into the static, optimized geometry of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its conformational flexibility. chemrxiv.org MD simulations model the movement of atoms and molecules over time, providing a statistical picture of the different conformations a molecule can adopt in a given environment, such as in solution. researchgate.net

For a molecule like this compound, which possesses rotatable bonds—specifically around the amide linkage and the methoxy group—MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. nih.gov Understanding the conformational landscape is crucial as the biological activity or material properties of a molecule can be highly dependent on its three-dimensional shape.

Quantum Chemical Parameters and Reactivity Descriptors

From the energies of the HOMO and LUMO, several quantum chemical parameters, also known as global reactivity descriptors, can be calculated to quantify the reactivity of this compound. These parameters provide a more quantitative measure of the molecule's chemical behavior. rasayanjournal.co.in

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors are invaluable for comparing the reactivity of different molecules and for predicting their behavior in chemical reactions.

Table 2: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 2.30 |

| Electronegativity (χ) | (I + A) / 2 | 4.40 |

| Chemical Hardness (η) | (I - A) / 2 | 2.10 |

| Chemical Softness (S) | 1 / η | 0.48 |

| Electrophilicity Index (ω) | μ² / 2η | 4.61 |

Note: The values presented are illustrative and derived from the illustrative HOMO and LUMO energies in Table 1.

Applications in Organic Synthesis

Role as an Intermediate in Complex Molecule Construction

4-Methoxy-3-nitrobenzamide primarily serves as a key intermediate following the chemical modification of its functional groups, particularly the reduction of the nitro group. The resulting amine, 3-amino-4-methoxybenzamide (B96667), is a widely used precursor in the synthesis of intricate molecules.

One of the most significant applications is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. The core structure of these inhibitors often features a carboxamide moiety. For instance, the synthesis of Niraparib, an oral PARP inhibitor, can utilize intermediates derived from related substituted nitrobenzoic acids. The general strategy involves the transformation of the nitro and amide groups to build the complex heterocyclic framework of the final drug molecule. The common structural features of many PARP-1 inhibitors include an aromatic ring and a carboxamide group, which are essential for binding to the enzyme. nih.gov

The derivative, 3-amino-4-methoxybenzamide, is also a crucial intermediate in the dye and pigment industry. msu.edu It is used in the synthesis of various organic pigments, highlighting its role in constructing larger, conjugated systems responsible for color.

The general utility of the 4-methoxy-3-nitrobenzoyl scaffold is evident in its use as a foundational component for building more elaborate structures. The nitro group can be readily reduced to an amino group, which can then undergo a wide range of reactions such as diazotization, acylation, and condensation to add further complexity to the molecule.

| Target Molecule Class | Key Intermediate | Synthetic Application |

|---|---|---|

| PARP Inhibitors (e.g., Niraparib) | 3-Amino-4-methoxybenzamide | Serves as a building block for the core heterocyclic structure of the anticancer drug. nih.gov |

| Organic Pigments | 3-Amino-4-methoxybenzamide | Used in the production of various red spectrum pigments for the dye industry. msu.edu |

Synthesis of Heterocyclic Systems Incorporating Benzamide (B126) Moieties

The structure of this compound, particularly after its reduction to 3-amino-4-methoxybenzamide, is well-suited for the synthesis of various heterocyclic compounds. The presence of an amino group ortho to the benzamide functionality allows for intramolecular cyclization reactions to form fused ring systems.

A prominent example is the synthesis of quinazolinones. Quinazolinones are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are found in numerous pharmaceutical agents. rsc.org The general synthetic route involves the condensation of a 2-aminobenzamide (B116534) derivative with an aldehyde or a related carbonyl compound. rsc.orgrsc.org In this context, 3-amino-4-methoxybenzamide can react with various aldehydes in the presence of an acid catalyst to undergo cyclocondensation, followed by elimination, to yield substituted quinazolin-4(3H)-ones. rsc.org This method is valued for its efficiency and ability to generate a library of quinazolinone derivatives by varying the aldehyde component.

The versatility of the aminobenzamide precursor allows for its use in various cyclization strategies to construct other heterocyclic frameworks. The amino and amide groups can react with different electrophiles to form five, six, or seven-membered rings, making it a valuable tool for medicinal chemists and synthetic organic chemists in the exploration of new chemical entities.

| Heterocyclic System | Reaction Type | Key Reactants |

|---|---|---|

| Quinazolin-4(3H)-ones | Cyclocondensation | 3-Amino-4-methoxybenzamide and Aldehydes rsc.orgorganic-chemistry.org |

| Benzimidazole Derivatives | Condensation/Cyclization | Diaminobenzene derivatives (related structures) and Carboxylic acids or their derivatives |

Ligand Synthesis for Organometallic Chemistry

While this compound itself is not extensively documented as a ligand in organometallic chemistry, the broader class of benzamide derivatives has been explored for this purpose. The amide functionality, along with other substituents on the aromatic ring, can coordinate with various transition metals to form stable complexes.

Research in this area has shown that benzamide ligands can coordinate with metals such as palladium and ruthenium. researcher.life The coordination can occur through the oxygen or nitrogen atoms of the amide group. Furthermore, the presence of the amide as a directing group can facilitate ortho-C–H activation, leading to the formation of cyclometallated complexes where the metal is bonded to both a heteroatom and a carbon atom of the aromatic ring. researcher.life These organometallic complexes are of interest for their potential applications in catalysis, where they can mediate a variety of organic transformations.

Substituted benzamidrazones, which are derivatives of benzamides, have been synthesized and their coordination chemistry with late-transition metals has been investigated. nih.govnih.gov These ligands can act as chelating agents, binding to the metal center through two nitrogen atoms to form a stable five-membered ring. nih.govnih.gov Although specific studies on this compound as a ligand are not prominent, its structural motifs suggest potential for similar applications, likely after modification of the nitro and amide groups to enhance its coordination ability.

Precursor in the Development of Advanced Materials

Derivatives of this compound have found applications as monomers in the synthesis of advanced functional polymers and materials. The key to this application is the conversion of the nitro group to an amino group, creating a reactive site for polymerization reactions.

For example, the related compound 3-amino-4-methoxybenzoic acid has been used to synthesize a conductive biomaterial polymer, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). scholaris.ca This novel hydrogel has been investigated for its potential in biomedical applications, specifically for cardiac arrhythmia, due to its biocompatible and conductive nature. scholaris.ca

Furthermore, the amino derivative of this compound can be used as a precursor in the broader field of polymer chemistry. nih.gov Aromatic diamines derived from such precursors are common monomers for the synthesis of high-performance polymers like polyamides and polyimides. These materials are known for their thermal stability and mechanical strength. Specifically, 3-amino-4-methoxybenzanilide, a closely related structure, is noted for its use in preparing cyanate (B1221674) resin-based composite materials with near-zero expansion, which are valuable in applications requiring high dimensional stability.

Biological Activities and Medicinal Chemistry Research

Potential Biological Activity of Benzamide (B126) Derivatives

Benzamide and its derivatives represent a significant class of organic compounds that have garnered substantial attention in the field of medicinal chemistry due to their wide array of pharmacological activities. The versatility of the benzamide scaffold allows for structural modifications that can lead to compounds with diverse biological effects, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netfrontiersin.org The core structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a crucial pharmacophore in the design and development of new therapeutic agents.

The biological significance of benzamide derivatives is underscored by their presence in numerous clinically used drugs. For instance, substituted benzamides are utilized as antipsychotic agents like amisulpride, which selectively modulates dopaminergic pathways. nih.govnih.gov Other derivatives have found applications as antiemetics and prokinetics. The ability of the benzamide structure to interact with various biological targets is a key factor driving ongoing research into novel derivatives with improved efficacy and selectivity. Scientists continue to explore the synthesis of new benzamide analogues to expand their therapeutic potential and address unmet medical needs. frontiersin.org

Anticancer Activity and Structure-Activity Relationships (SAR) of Nitrobenzamide Derivatives

Nitrobenzamide derivatives have emerged as a promising class of compounds in the realm of anticancer research. The presence of a nitro group on the benzamide scaffold has been shown to be a critical determinant of their biological activity in various studies. elsevierpure.com Research has demonstrated that these compounds can exhibit potent antiproliferative effects against a range of human cancer cell lines.

A study focused on the design and synthesis of novel 4-substituted-3-nitrobenzamide derivatives revealed significant anti-tumor activity. nih.gov In this research, several compounds were evaluated for their ability to inhibit the growth of HCT-116, MDA-MB435, and HL-60 cancer cell lines. The results indicated that many of the synthesized derivatives exhibited potent inhibitory activity. For example, one of the lead compounds demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.904 to 2.111 µM across the three cell lines. nih.gov

The structure-activity relationship (SAR) studies of these nitrobenzamide derivatives have provided valuable insights into the structural requirements for their anticancer effects. For instance, in a series of bis-benzamides designed as inhibitors of the androgen receptor-coactivator interaction, the nitro group at the N-terminus of the bis-benzamide was found to be essential for its biological activity. elsevierpure.com This highlights the critical role of the nitro functional group in the interaction of these compounds with their biological targets. Further modifications of the substituents on the benzamide ring have been shown to modulate the anticancer potency. Certain substitutions on the 4-position of the 3-nitrobenzamide core have led to compounds with GI50 values in the micromolar range against specific cancer cell lines like MDA-MB435 and HL-60. nih.gov

Below is a data table summarizing the anticancer activity of selected 4-substituted-3-nitrobenzamide derivatives from a study.

| Compound | HCT-116 GI50 (µM) | MDA-MB435 GI50 (µM) | HL-60 GI50 (µM) |

| 4a | 2.111 | 1.904 | 2.056 |

| 4g | >100 | 1.008 | 1.993 |

| 4l | >100 | 3.586 | 3.778 |

| 4m | 85.34 | 2.551 | 2.911 |

| 4n | >100 | 2.133 | 2.876 |

Antimicrobial and Antibacterial Activity

Nitrobenzamide derivatives have also been investigated for their potential as antimicrobial agents. The introduction of a nitro group to the benzamide structure can confer significant antibacterial and antifungal properties. ijpbs.comresearchgate.net Several studies have focused on the synthesis of novel nitrobenzamide derivatives and their subsequent evaluation against various microbial strains.

In one such study, a series of new 4-nitrobenzamide derivatives were synthesized and characterized. ijpbs.com These compounds were then screened for their in vitro antimicrobial activity. The results indicated that some of the synthesized derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. Two compounds, in particular, were identified as being the most active among the series, suggesting their potential as lead compounds for further development of antimicrobial agents. ijpbs.com

The antimicrobial efficacy of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A study on newly synthesized N-benzamide derivatives provided specific MIC values against Bacillus subtilis and Escherichia coli. One compound, 5a, demonstrated excellent activity with MIC values of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com Another study on benzimidazole derivatives, which can be related to benzamides, also reported MIC values against various bacteria, with some compounds showing activity at concentrations as low as 10-20 µg/mL. researchgate.net

The following interactive data table presents the antimicrobial activity of selected synthesized benzamide derivatives.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5a | B. subtilis | 25 | 6.25 |

| 5a | E. coli | 31 | 3.12 |

| 6b | E. coli | 24 | 3.12 |

| 6c | B. subtilis | 24 | 6.25 |

Enzyme Inhibition Studies and Molecular Docking

The benzamide scaffold is a recognized pharmacophore for the development of various enzyme inhibitors. Nitrobenzamide derivatives, in particular, have been the subject of studies investigating their inhibitory effects on enzymes such as urease and acetylcholinesterase, with molecular docking simulations often employed to understand the binding interactions at a molecular level.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known virulence factor in certain bacterial infections. The inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria. A study on benzohydrazide derivatives, which are structurally related to benzamides, demonstrated significant in vitro urease inhibitory activity. nih.gov Many of the synthesized compounds showed potent inhibition, with IC50 values in the micromolar range, surpassing the activity of the standard inhibitor thiourea. The most active compound in this series exhibited an IC50 value of 0.87 ± 0.31 µM. nih.gov Molecular docking studies in this research helped to elucidate the binding modes of these inhibitors within the active site of the enzyme. nih.gov

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary target for the symptomatic treatment of Alzheimer's disease. While specific studies on 4-Methoxy-3-nitrobenzamide's effect on AChE are not detailed, the broader class of benzamide derivatives has been explored as AChE inhibitors.

Factor Xa (hfXa) Inhibition: Factor Xa is a crucial enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. The benzamide scaffold has been utilized in the design of potent and selective Factor Xa inhibitors. researchgate.netacs.org For example, the discovery of Darexaban (YM150), a potent and orally available Factor Xa inhibitor, was based on a benzamide-containing structure. acs.org This highlights the potential of the benzamide core in designing inhibitors for this important therapeutic target.

The table below summarizes the enzyme inhibitory activity of selected benzohydrazide derivatives against urease.

| Compound | Urease IC50 (µM) |

| 36 | 0.87 ± 0.31 |

| Standard (Thiourea) | 21.25 ± 0.15 |

Exploration in Pharmaceutical Development and Drug Discovery

The diverse biological activities exhibited by benzamide and nitrobenzamide derivatives make them attractive scaffolds for pharmaceutical development and drug discovery. The versatility of the benzamide core allows for the synthesis of large libraries of compounds with varied substitution patterns, which can then be screened for a wide range of therapeutic applications. frontiersin.org The process of drug discovery often involves identifying a lead compound with promising biological activity and then optimizing its structure to enhance potency, selectivity, and pharmacokinetic properties.

The development of anticancer agents is a prominent area where nitroaromatic compounds, including nitrobenzamides, are being actively investigated. researchgate.net The unique biochemical environment of tumors, such as hypoxia, can be exploited by drugs that are activated under these conditions, and nitroaromatic compounds are well-suited for such strategies. The discovery of potent anticancer nitrobenzamide derivatives with micromolar to sub-micromolar activity underscores their potential for further preclinical and clinical development. nih.gov

Furthermore, the benzamide structure is a key component of several approved drugs for various indications, which provides a strong rationale for its continued exploration in drug discovery programs. nih.gov The journey from a hit compound identified in a high-throughput screen to a clinical candidate involves extensive medicinal chemistry efforts, including the synthesis of analogues to establish structure-activity relationships, optimization of absorption, distribution, metabolism, and excretion (ADME) properties, and in vivo efficacy studies. The research into this compound and its derivatives is part of this broader effort to develop new and effective medicines for a variety of diseases.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The pursuit of more efficient, sustainable, and cost-effective methods for synthesizing 4-Methoxy-3-nitrobenzamide is a critical research avenue. Future efforts are expected to focus on greener and more innovative synthetic strategies.

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force to induce chemical reactions. rsc.orgnih.gov For amide synthesis, ball milling has proven effective, offering rapid reaction times and high yields without the need for bulk organic solvents, thus reducing environmental waste. rsc.orgnih.gov Future research could optimize a mechanochemical route for this compound, potentially from a suitable ester or carboxylic acid precursor, which would be a significant step towards a more environmentally friendly manufacturing process. nih.govacs.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative to traditional chemical synthesis. mdpi.com Enzymes, such as lipases (e.g., Candida antarctica lipase (B570770) B), can catalyze amide bond formation under mild conditions, often with high chemoselectivity and regioselectivity, which eliminates the need for protective groups. mdpi.comresearchgate.net Developing an enzymatic pathway for this compound could lead to a highly sustainable and atom-economical process. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced safety, particularly for reactions involving hazardous reagents or intermediates, such as nitration. europa.eu This technology allows for precise control over reaction parameters, leading to improved yields and purity. beilstein-journals.org A continuous-flow process for the nitration of a 4-methoxybenzamide (B147235) precursor followed by amidation could offer a safer, scalable, and more efficient production method. europa.eubeilstein-journals.orgacs.org

| Synthetic Method | Potential Advantages for this compound Synthesis |

| Mechanochemistry | Solvent-free, reduced waste, rapid reaction times, scalability. rsc.org |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly, no need for protecting groups. mdpi.comresearchgate.net |

| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., nitration), scalability, improved yield and purity. europa.eubeilstein-journals.org |

Advanced Spectroscopic and Crystallographic Studies for Polymorph Characterization

The solid-state structure of a pharmaceutical compound can significantly impact its physical properties, including solubility and bioavailability. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical area of study. Future research should employ advanced analytical techniques to fully characterize the polymorphic landscape of this compound.

Terahertz (THz) Spectroscopy: This technique is highly sensitive to the weak intermolecular interactions that define a crystal lattice, making it an ideal tool for distinguishing between polymorphs. ntt-review.jpnih.gov THz spectroscopy can provide a unique spectral fingerprint for each crystalline form, aiding in their identification and quantification. azom.comresearchgate.netsyr.edu

Solid-State NMR (ssNMR) Spectroscopy: As a non-destructive technique, ssNMR provides detailed information about the local chemical environment of atoms within a crystal structure. jeol.com It is particularly powerful for characterizing different solid forms, including polymorphs and amorphous content, and can be used to study samples without the need for dissolution, thus preserving the solid-state structure. nih.goveuropeanpharmaceuticalreview.comsemanticscholar.org Recent advances have made ssNMR more accessible for high-throughput screening. nih.govbruker.com

Variable-Temperature X-ray Diffraction (VTXRD): This method allows for the study of crystal structures over a range of temperatures, providing insights into phase transitions and the thermal stability of different polymorphs. nih.govnih.gov By analyzing changes in the diffraction pattern with temperature, researchers can understand the thermodynamic relationships between different crystalline forms. rsc.orgdtic.mil

| Analytical Technique | Application in Polymorph Characterization |

| Terahertz (THz) Spectroscopy | Differentiates polymorphs based on lattice vibrations and intermolecular interactions. ntt-review.jpnih.gov |

| Solid-State NMR (ssNMR) | Provides high-resolution structural information on different solid forms in their native state. jeol.comnih.gov |

| Variable-Temperature X-ray Diffraction | Investigates phase transitions and thermal stability of polymorphs. nih.govnih.gov |

In-depth Mechanistic Investigations of Biological Activities

Preliminary studies on related nitrobenzamide compounds suggest potential therapeutic applications. A crucial future direction is to conduct in-depth investigations into the specific molecular mechanisms by which this compound and its derivatives exert their biological effects.

Anticancer Mechanisms: A related compound, 4-iodo-3-nitrobenzamide, has been shown to exhibit anti-cancer action by inactivating poly(ADP-ribose) polymerase (PARP) and inhibiting tumor glycolysis. nih.gov Future studies on this compound should investigate its potential to target similar pathways. Research could focus on its ability to inhibit PARP, its effect on key glycolytic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and its capacity to induce specific cell death pathways, such as apoptosis or necrosis. nih.gov Similarly, 4-methyl-3-nitrobenzoic acid was found to inhibit cancer cell migration. nih.gov

Antiviral Mechanisms: The derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126) was identified as a potential anti-HBV agent, with its activity linked to an increase in the intracellular levels of APOBEC3G (A3G), a host defense factor. nih.gov It is plausible that this compound or its derivatives could modulate similar host antiviral pathways. Future research should explore its effects on the expression and activity of A3 family proteins and other components of the innate immune system. nih.gov

Exploration of New Applications in Materials Science and Green Chemistry

Beyond its potential in medicine, the structural features of this compound suggest possible applications in materials science and as a platform for green chemical synthesis.

Materials Science: Nitroaromatic compounds are known for their electron-accepting properties, which can give rise to interesting optical and electronic characteristics. The potential for second-order nonlinear optical (NLO) behavior, often seen in molecules with electron-donating and electron-withdrawing groups, should be investigated for this compound. This could lead to its use in optoelectronic devices.

Green Chemistry: The development of green synthetic pathways for this compound, as discussed in section 9.1, is in itself an application of green chemistry principles. rsc.orgmdpi.com Furthermore, this compound can serve as a versatile building block for the synthesis of more complex molecules. Utilizing green reaction conditions, such as aqueous media or solvent-free systems, to derivatize this compound would further enhance its profile as a valuable intermediate in sustainable chemistry.

Computational Design and Virtual Screening of New Derivatives

Computational chemistry provides powerful tools to accelerate the discovery and optimization of new molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing QSAR models for a series of this compound derivatives, researchers can identify key structural features that are crucial for a specific activity, such as anticancer or antimicrobial effects. nih.govresearchgate.netmdpi.comdergipark.org.tr This knowledge can then guide the design of more potent compounds.

Molecular Docking and Dynamics: These techniques are used to predict the binding orientation and affinity of a molecule to a specific biological target, such as an enzyme or receptor. researchgate.net For example, docking studies could be performed to investigate the interaction of this compound derivatives with the active site of PARP or viral proteins. nih.gov Molecular dynamics simulations can further validate the stability of these interactions over time. nih.gov

Virtual Screening: This computational method involves screening large libraries of virtual compounds against a biological target to identify potential hits. By creating a virtual library of this compound derivatives, researchers can efficiently screen for molecules with a high probability of being active against a target of interest, thereby prioritizing synthetic efforts.

| Computational Method | Application in Drug Discovery |

| QSAR | Identifies key structural features for biological activity to guide the design of more potent analogs. nih.govnih.gov |

| Molecular Docking | Predicts the binding mode and affinity of derivatives to biological targets. researchgate.netnih.gov |

| Virtual Screening | Rapidly identifies promising candidates from large virtual libraries for further investigation. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Methoxy-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via amidation of 4-methoxy-3-nitrobenzoic acid. A common approach involves activating the carboxylic acid group using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base (e.g., triethylamine) and reacting it with an appropriate amine. For example, in analogous benzamide syntheses, acetonitrile or dichloromethane is used as a solvent, and the reaction is monitored via TLC for completion . Optimization parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 acid-to-amine), and purification via column chromatography using ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- 1H/13C NMR : To identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the nitro-substituted region) and carbon backbone.

- IR Spectroscopy : To confirm amide C=O stretching (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- Mass Spectrometry (ESI or EI) : For molecular ion ([M+H]+) and fragmentation pattern validation.

- Melting Point Analysis : Cross-referenced with literature values (e.g., 191–194°C for intermediates like 4-methoxy-3-nitrobenzoic acid) .

Q. How does the reactivity of this compound differ under oxidizing versus reducing conditions?

- Methodological Answer : The nitro group is reducible to an amine using catalysts like Pd/C with H₂ or NaBH₄ with NiCl₂, while the methoxy group is generally stable under mild conditions. Oxidation studies on similar benzamides suggest that the amide bond may hydrolyze under strong acidic/basic conditions, yielding carboxylic acids. Controlled experiments with reagents like KMnO₄ (for oxidation) or SnCl₂/HCl (for reduction) should be conducted in inert atmospheres to track functional group transformations .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from rotational isomers (e.g., amide bond rotation) or solvent effects. To address this:

- Perform variable-temperature NMR to observe coalescence of split peaks.

- Compare data across solvents (DMSO-d6 vs. CDCl3) to identify hydrogen bonding impacts.

- Use computational tools (DFT calculations) to predict spectra and validate experimental observations .

Q. How can computational modeling guide the design of this compound derivatives for targeted bioactivity?

- Methodological Answer :

Docking Studies : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., enzymes in medicinal chemistry applications).

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using descriptors like Hammett constants.

MD Simulations : Assess stability of ligand-receptor complexes over time. For example, derivatives with trifluoromethyl groups (as in ) may enhance hydrophobic interactions .

Q. What experimental approaches can elucidate mechanistic pathways in the amidation of 4-methoxy-3-nitrobenzoic acid?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or HPLC to determine rate laws.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis/condensation steps.

- Catalyst Screening : Compare efficiency of HBTU, EDC/HOBt, or newer coupling agents like COMU .

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduction of nitro groups).

- Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) to improve intermediate solubility.

- Protection/Deprotection Strategies : Temporarily protect reactive groups (e.g., methoxy as a silyl ether) during nitro reduction steps .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical conditions (e.g., 1M HCl, 25°C) and monitor degradation via HPLC.

- pH-Dependent Stability Studies : Test stability across pH 1–7 to identify critical thresholds.

- Structural Analog Comparison : Cross-reference with stability data for analogs like 4-chloro-3-nitrobenzamide to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.